methyl 4H-thieno[3,2-c]chromene-2-carboxylate

Catalog No.
S1538571
CAS No.
126522-01-8
M.F
C13H10O3S
M. Wt
246.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4H-thieno[3,2-c]chromene-2-carboxylate

CAS Number

126522-01-8

Product Name

methyl 4H-thieno[3,2-c]chromene-2-carboxylate

IUPAC Name

methyl 4H-thieno[3,2-c]chromene-2-carboxylate

Molecular Formula

C13H10O3S

Molecular Weight

246.28 g/mol

InChI

InChI=1S/C13H10O3S/c1-15-13(14)11-6-8-7-16-10-5-3-2-4-9(10)12(8)17-11/h2-6H,7H2,1H3

InChI Key

SSWWLCIIZQNEAE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2

Canonical SMILES

COC(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2
  • Synthesis and Potential as Precursor: Research has been conducted on the synthesis of 4H-thieno[3,2-c]chromene derivatives, including methyl 4H-thieno[3,2-c]chromene-2-carboxylate. This suggests this compound may be of interest as a precursor molecule for the creation of more complex molecules with potential biological activity. However, specific details on its use in this context are not readily available. PubChem, National Institutes of Health:

Methyl 4H-thieno[3,2-c]chromene-2-carboxylate is an organic compound characterized by its unique thieno-chromene structure. It has the molecular formula C13H10O3SC_{13}H_{10}O_{3}S and a molar mass of approximately 246.28 g/mol. This compound features a thieno ring fused with a chromene system, which contributes to its distinctive chemical properties and biological activities. The presence of the carboxylate group enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science .

  • Interaction with enzymes: Chromenes can interact with enzymes involved in inflammatory processes, potentially leading to anti-inflammatory effects.
  • Antioxidant activity: The presence of aromatic rings and electron-rich moieties can contribute to free radical scavenging activity [].
, including:

  • Esterification: The carboxylic acid component can react with alcohols to form esters.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the carboxylic acid.
  • Electrophilic Substitution: The aromatic nature of the chromene structure allows for electrophilic substitution reactions, which can modify the compound for enhanced biological activity.

These reactions are crucial for synthesizing derivatives and analogs that may exhibit improved properties or functionalities .

Research indicates that methyl 4H-thieno[3,2-c]chromene-2-carboxylate possesses notable biological activities. Studies have shown its potential as:

  • Anticancer Agent: Some derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: The compound has demonstrated activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug development .

The synthesis of methyl 4H-thieno[3,2-c]chromene-2-carboxylate can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors like thiophenes and phenols, cyclization can yield the thieno-chromene structure.
  • Methylation: Methylation of the carboxylic acid can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
  • One-Pot Reactions: Advanced synthetic strategies may involve one-pot reactions that combine multiple steps to simplify the synthesis process.

These methods allow for the efficient production of this compound and its derivatives for further studies .

Methyl 4H-thieno[3,2-c]chromene-2-carboxylate has several applications:

  • Pharmaceutical Industry: Its potential as an anticancer and antimicrobial agent makes it a candidate for drug development.
  • Material Science: The compound's unique structure may be utilized in creating novel materials with specific electronic or optical properties.
  • Biochemical Research: It serves as a tool in studying enzyme interactions and metabolic pathways due to its inhibitory properties .

Interaction studies involving methyl 4H-thieno[3,2-c]chromene-2-carboxylate focus on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors at a molecular level.
  • In Vitro Assays: To evaluate the biological effects of the compound on cell lines or microbial cultures.

Such studies are essential for understanding its mechanism of action and optimizing its efficacy in therapeutic applications .

Methyl 4H-thieno[3,2-c]chromene-2-carboxylate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
4H-thieno[3,2-c]chromene-2-carboxylic acidThieno-chromeneLacks methyl ester functionality
Methyl 4-oxo-3-(trifluoromethyl)-4H-thieno[3,2-c]chromene-2-carboxylateThieno-chromene with trifluoromethyl groupEnhanced reactivity due to trifluoromethyl group
8-Methyl-4H-thieno[3,2-c]chromene-2-carboxylic acidThieno-chromeneDifferent position of methyl group affects activity

The unique combination of the thieno ring fused with a chromene system and the specific placement of functional groups makes methyl 4H-thieno[3,2-c]chromene-2-carboxylate particularly interesting for research and application in medicinal chemistry and materials science .

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Wikipedia

Methyl 4H-thieno[3,2-c]chromene-2-carboxylate

Dates

Last modified: 08-15-2023

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